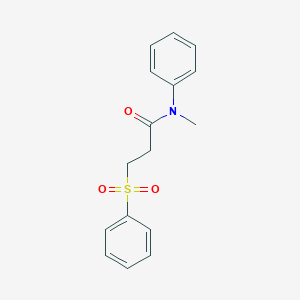

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-Enzymatic Agents

Research has shown that derivatives of benzenesulfonamide, through synthetic modifications, can act as potent antibacterial agents and moderate to weak enzyme inhibitors. This demonstrates the potential of benzenesulfonamide derivatives in the development of new antimicrobial agents (Abbasi et al., 2015).

Organic Synthesis and Catalysis

Benzenesulfonamides have been utilized in organic synthesis, showcasing their reactivity towards acrylate esters, leading to the production of various derivatives with high yields. This exemplifies their role in facilitating chemical transformations (Miura et al., 1998).

Synthesis of Heterocyclic Compounds

The utility of benzenesulfonamide derivatives extends to the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, crucial in the development of pharmacologically active compounds. Such synthetic routes have also led to the enantioselective synthesis of several natural products, underscoring the versatility of these compounds in complex organic syntheses (Back & Nakajima, 2000).

Antimicrobial Activity and Molecular Docking Studies

Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant antimicrobial properties. Molecular docking studies further elucidate their potential mechanisms of action, highlighting the therapeutic applications of benzenesulfonamide derivatives (Ghorab et al., 2017).

Hydroprocessing and Catalytic Studies

Studies on the hydroprocessing of substituted benzenes over sulfided catalysts have provided insights into the hydrogenolysis and hydrogenation properties of these compounds. Such research is crucial for understanding the interactions between organic molecules and catalysts, which is vital for refining and petrochemical processes (Moreau et al., 1990).

Wirkmechanismus

Target of Action

Similar compounds such as benzenesulfinic acid have been shown to interact with nuclear receptors like oxysterols receptor lxr-beta . These receptors play a crucial role in regulating gene expression and are involved in various physiological processes.

Mode of Action

Based on its structure, it can be inferred that the compound may act as a nucleophile, reacting with electrophiles in biochemical reactions . The presence of the amine group (-NH2) in the molecule suggests that it could participate in nucleophilic substitution reactions, where it donates a pair of electrons to form a new bond .

Biochemical Pathways

Amines are known to participate in a variety of biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids . The compound’s potential to act as a nucleophile could influence these pathways by facilitating or inhibiting specific reactions .

Pharmacokinetics

The compound’s metabolism could involve reactions at the amine group, potentially leading to the formation of various metabolites .

Result of Action

Given its potential to act as a nucleophile, it could influence a variety of biochemical reactions, potentially leading to changes in the synthesis or degradation of various biomolecules . This could, in turn, affect cellular functions and physiological processes.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its reactivity and interactions with other molecules. Similarly, temperature could affect the rate of the biochemical reactions it participates in. Other factors, such as the presence of other molecules or ions, could also influence its action .

Zukünftige Richtungen

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, and exploring potential uses in fields such as medicine or materials science .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNZLLTVWIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)